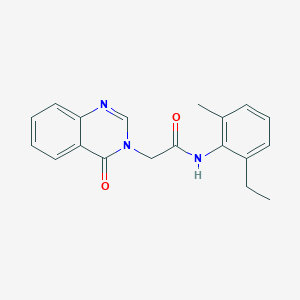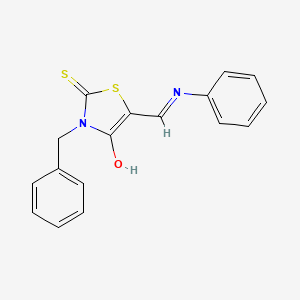
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains both nitrogen and sulfur atoms, which are known to play significant roles in the development of bioactive compounds, drugs, and industrial products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide typically involves the Hantzsch reaction. This method involves reacting 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with corresponding α-halocarbonyl compounds in solvents such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols.
科学研究应用
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide has several scientific research applications:
作用机制
The mechanism of action of 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine
- (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine
Uniqueness
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide is unique due to its dual presence of disulfamoyl groups and a fluorenylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
303059-60-1 |
|---|---|
分子式 |
C14H13N5O4S3 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
[(2,7-disulfamoylfluoren-9-ylidene)amino]thiourea |
InChI |
InChI=1S/C14H13N5O4S3/c15-14(24)19-18-13-11-5-7(25(16,20)21)1-3-9(11)10-4-2-8(6-12(10)13)26(17,22)23/h1-6H,(H3,15,19,24)(H2,16,20,21)(H2,17,22,23) |
InChI 键 |
ASAAIOIQCAEUKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NNC(=S)N)C3=C2C=CC(=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![DI(Tert-butyl) 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979050.png)
![Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate](/img/structure/B11979058.png)
![(5Z)-3-(2-Furylmethyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979066.png)

![7-[3-(4-Chlorophenoxy)-2-hydroxy-propyl]-8-[2-(dimethylamino)ethylamino]-3-methyl-xanthine](/img/structure/B11979084.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide](/img/structure/B11979092.png)
![7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979107.png)




![2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11979127.png)
